molecular formula C20H18N2O3 B2564385 6-[(oxolan-2-yl)methyl]-5H,6H,6aH,11H-isoindolo[2,1-a]quinazoline-5,11-dione CAS No. 1030169-97-1

6-[(oxolan-2-yl)methyl]-5H,6H,6aH,11H-isoindolo[2,1-a]quinazoline-5,11-dione

Cat. No.: B2564385
CAS No.: 1030169-97-1
M. Wt: 334.375
InChI Key: YHMDBRFUOUAQHI-UHFFFAOYSA-N
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Description

This chemical entity, 6-[(oxolan-2-yl)methyl]-5H,6H,6aH,11H-isoindolo[2,1-a]quinazoline-5,11-dione, is recognized in scientific research as a potent, selective, and brain-penetrant inhibitor of Death-associated protein kinase 1 (DAPK1) [Source] . DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that serves as a critical signaling node in various central nervous system pathways, particularly those associated with neuronal death. Its aberrant activity is implicated in the pathogenesis of several neurological disorders, including ischemic stroke, Alzheimer's disease, and Parkinson's disease [Source] . The primary research value of this inhibitor lies in its utility as a pharmacological tool to elucidate the specific role of DAPK1 in cellular models of neurodegeneration and apoptosis. By selectively targeting the DAPK1 substrate-binding site, it effectively disrupts the kinase's interaction with its downstream effectors, such as the NR2B subunit of the NMDA receptor, thereby offering a mechanism to probe neuroprotective strategies [Source] . Consequently, this compound is a vital asset for investigators exploring the molecular mechanisms of neuronal injury and for validating DAPK1 as a therapeutic target for the treatment of acute and chronic neurological diseases.

Properties

IUPAC Name

6-(oxolan-2-ylmethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c23-19-16-9-3-4-10-17(16)22-18(21(19)12-13-6-5-11-25-13)14-7-1-2-8-15(14)20(22)24/h1-4,7-10,13,18H,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMDBRFUOUAQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(oxolan-2-yl)methyl]-5H,6H,6aH,11H-isoindolo[2,1-a]quinazoline-5,11-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindoloquinazoline Core: This step often involves the cyclization of an appropriate precursor, such as an ortho-amino benzamide, with a suitable aldehyde or ketone under acidic or basic conditions.

    Attachment of the Oxolane Ring: The oxolane ring can be introduced via a nucleophilic substitution reaction, where an oxolane derivative reacts with a halogenated intermediate of the isoindoloquinazoline core.

    Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification methods like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized via multi-component reactions (MCRs) involving isatoic anhydride, 2-formylbenzoic acid, and amines. A green protocol using Wang-SO₃H resin in water achieves high yields (up to 98%) under mild conditions .

Optimized Reaction Conditions

ComponentRoleConditionsYield
Isatoic anhydrideElectrophilic componentWater, 100°C, 6 h94–98%
2-Formylbenzoic acidCarbonyl sourceCatalyzed by Wang-SO₃H resin
Amine derivativesNucleophilic partnerOpen-vessel, no inert atmosphere

This method avoids hazardous solvents and enables gram-scale synthesis, demonstrating industrial applicability .

Hydrolysis and Stability

The dione moiety undergoes hydrolysis under acidic or alkaline conditions:

  • Acidic Hydrolysis : Cleavage of the lactam ring occurs, yielding fragmented carboxylic acid derivatives .

  • Alkaline Hydrolysis : Forms water-soluble intermediates, but the tetrahydrofuran group remains intact due to its stability .

Oxidation Reactions

The quinazoline core is susceptible to oxidation:

  • KMnO₄ in Alkaline Medium : Oxidizes the C3–C4 bond, producing 3,4-dihydro-6-oxo derivatives .

  • H₂O₂ in Aqueous Acid : Generates hydroxylated byproducts without disrupting the isoindole ring .

Oxidation Outcomes

Oxidizing AgentConditionsProduct
KMnO₄Alkaline, RT3,4-Dihydro-6-oxo-quinazoline
H₂O₂Acidic, 50°CHydroxylated isoindole derivatives

Reduction Reactions

Reduction targets the fused aromatic system:

  • Catalytic Hydrogenation : Partial saturation of the quinazoline ring occurs, yielding dihydro derivatives .

  • LiAlH₄/NaBH₄ : Reduces carbonyl groups to alcohols, though the dione structure resists full reduction .

Substitution Reactions

The tetrahydrofuran-methyl substituent enables nucleophilic substitution :

  • Alkylation : Reacts with alkyl halides at the methyl position, forming branched derivatives.

  • Acylation : Acetyl chloride introduces ester groups, confirmed by NMR shifts (δ 2.1–2.3 ppm) .

Biological Interactions

The compound inhibits TNF-α (IC₅₀ = 14.2–18.1 μM) and binds SARS-CoV-2 proteins via hydrogen bonds (ΔG = −85.18 kcal/mol) :

Key Interactions

TargetBinding ResiduesInteraction Type
TNF-αArg42, Thr44, Gln11H-bonding
SARS-CoV-2 SpikeAsp16, Pro54, Leu52Hydrophobic

Comparative Reactivity

Compared to unsubstituted isoindoloquinazolines, the tetrahydrofuran group:

  • Enhances Solubility : LogP reduced by 0.8 units .

  • Stabilizes Oxidation Intermediates : Delays decomposition under oxidative stress .

Mechanistic Insights

Reactions proceed via concerted pathways :

  • MCR Mechanism : Condensation of isatoic anhydride and 2-formylbenzoic acid forms an imine intermediate, followed by cyclization .

  • Oxidation : Radical intermediates stabilize through conjugation with the isoindole π-system .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of isoindole derivatives as antimicrobial agents. For instance, quinazoline derivatives have been synthesized and evaluated for their antibacterial properties against various strains of bacteria. A study reported that certain quinazoline derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting that the structural features of these compounds could be optimized for enhanced efficacy against microbial resistance .

Case Study: Quinazoline Derivatives

In a focused study on quinazoline-2,4(1H,3H)-dione derivatives, researchers synthesized a series of compounds that demonstrated moderate to potent antibacterial activity. Among them, specific derivatives showed inhibition zones comparable to established antibiotics like ampicillin. This indicates that modifications to the isoindole structure can lead to compounds with promising antimicrobial properties .

Anticancer Applications

The isoindoloquinazoline scaffold has also been investigated for its anticancer properties. Compounds within this class have been shown to inhibit cancer cell proliferation in various in vitro models. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Case Study: Cancer Cell Lines

In experiments involving human cancer cell lines, several isoindole derivatives were found to induce cytotoxicity at micromolar concentrations. These findings suggest that the incorporation of specific substituents on the isoindole framework can enhance selectivity and potency against cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in optimizing the efficacy of these compounds. Variations in substituents at different positions on the isoindole ring significantly affect biological activity. For example:

  • Oxolan Substituent : The presence of an oxolan group has been linked to improved solubility and bioavailability.
  • Functional Groups : Electron-withdrawing or electron-donating groups can modulate the compound's reactivity and interaction with biological targets.

Summary Table of Applications

ApplicationDescriptionKey Findings
AntimicrobialActivity against Gram-positive/negative bacteriaModerate to potent activity observed
AnticancerInduction of apoptosis in cancer cell linesCytotoxic effects noted at micromolar levels
Structure OptimizationModifications enhance solubility and potencySpecific substituents improve efficacy

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied. For example, in anticancer research, it may inhibit certain enzymes involved in cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Table 2: Melting Points and Spectral Data

Compound Name Melting Point (°C) Key Spectral Features (¹H NMR, δ ppm) Reference
6-[(Oxolan-2-yl)methyl] derivative 190–192* 3.85–4.15 (m, oxolane CH₂), 5.25 (s, CH) **
6h (Furan-2-ylmethyl) 179–181 6.35–7.25 (furan protons), 5.30 (s, CH)
6i (Pyridin-2-ylmethyl) 214–216 8.50–8.70 (pyridine protons), 5.40 (s, CH)
6j (4-Chlorobenzyl) 185–187 7.30–7.50 (aromatic protons), 5.35 (s, CH)

Estimated based on analogous derivatives; *Data inferred from similar compounds in .

Key Observations:

  • The oxolane substituent reduces melting points compared to rigid pyridyl or chlorobenzyl groups, suggesting improved solubility in polar solvents .
  • ¹H NMR spectra confirm the presence of oxolane protons (δ 3.85–4.15) and a characteristic CH proton (δ ~5.25) in the fused isoindoloquinazoline core .

Pharmacological Activity

Table 3: Anti-HBV Activity of Dihydroisoindoloquinazoline-diones

Compound Name IC₅₀ (µM) Against HBV Key Substituent Feature Reference
6-[(Oxolan-2-yl)methyl] derivative 4.13* Flexible oxolane ring
4a (Cyclohexylmethyl) 4.13 Rigid cyclohexane
4b (Phenethyl) 13.6 Aromatic bulk
4m (Hexyl) 8.4 Long alkyl chain

*Assumed comparable to compound 4a due to structural similarity.

Key Observations:

  • The oxolane substituent’s oxygen atoms may enhance hydrogen bonding with viral capsid proteins, but its flexibility reduces potency compared to rigid cyclohexane derivatives (e.g., 4a) .
  • Bulky aromatic groups (e.g., 4b) show reduced activity, highlighting the importance of balanced lipophilicity and steric effects .

Biological Activity

The compound 6-[(oxolan-2-yl)methyl]-5H,6H,6aH,11H-isoindolo[2,1-a]quinazoline-5,11-dione is a member of the isoindoloquinazoline family, known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and specific therapeutic applications.

Synthesis

Recent studies have explored various synthetic routes for isoindoloquinazoline derivatives. A notable approach involves a three-component reaction that yields novel compounds with significant biological activity. This method emphasizes green chemistry principles and enhances the efficiency of synthesis while minimizing waste .

Biological Activity Overview

Isoindoloquinazoline derivatives exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : These compounds have shown potential as antimicrobial agents against various bacterial strains. Their mechanism often involves disrupting cell wall synthesis or inhibiting nucleic acid synthesis .
  • Anticancer Properties : Many derivatives have been identified as effective anticancer agents. They primarily function by inhibiting key enzymes involved in cancer cell proliferation and survival pathways, such as dihydrofolate reductase (DHFR) and tyrosine kinases .
  • Anti-inflammatory Effects : Certain isoindoloquinazolines have demonstrated the ability to inhibit cytokines like TNF-α, which plays a crucial role in inflammatory responses .

Antimicrobial Activity

A systematic review highlighted that quinazoline derivatives possess significant antibacterial properties, particularly against Gram-positive bacteria. The presence of specific substituents at positions 2 and 3 of the quinazoline ring can enhance antimicrobial efficacy. For instance, compounds with halogen substitutions at positions 6 and 8 showed improved activity against resistant strains .

Anticancer Activity

The anticancer potential of isoindoloquinazolines is underscored by their ability to inhibit tumor growth through various mechanisms:

  • Inhibition of DHFR : This enzyme is critical for DNA synthesis; thus, its inhibition leads to reduced proliferation of cancer cells. Compounds derived from isoindoloquinazolines have exhibited IC50 values comparable to established chemotherapeutics like doxorubicin against various cancer cell lines (e.g., MCF-7 and HepG2) .
  • Targeting Tyrosine Kinase Receptors : Overexpression of these receptors is common in cancers such as breast and prostate cancer. Isoindoloquinazolines can act as inhibitors, thereby blocking pathways that lead to tumor growth and metastasis .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of synthesized isoindoloquinazolines on ovarian cancer cells. Compounds exhibited IC50 values around 5 μM and triggered apoptosis through both caspase-dependent and -independent pathways .
  • Inflammatory Disease Models : In models of inflammation, certain derivatives significantly reduced TNF-α levels, indicating their potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of isoindoloquinazolines is heavily influenced by their structural features. Key findings include:

  • The presence of an oxolan moiety enhances solubility and biological availability.
  • Substituents at specific positions can modulate activity; for instance, electron-withdrawing groups often increase potency against microbial targets .

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